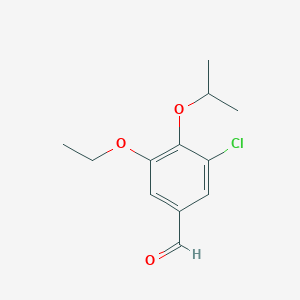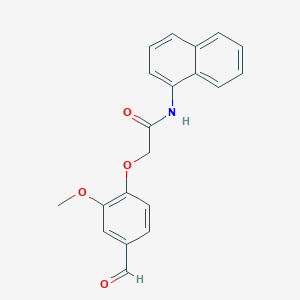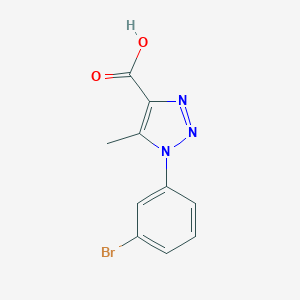
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic synthesis. ABE belongs to the family of benzoic acid derivatives and is characterized by its unique chemical structure, which contains a bromine atom and an allyloxy group attached to a benzene ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Nucleophilic Substitution Reactions : Studies by Mataka et al. (1992) on bromobenzo thiadiazole derivatives, including reactions with allyl alcohol, have shown the formation of allyl ether compounds, which upon heating rearrange to hydroxy derivatives. This process involves 4-allyloxy-5-hydroxy derivatives and demonstrates the utility of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid in complex organic synthesis (Mataka et al., 1992).
Substitution Reactions of Benzo[b]thiophen Derivatives : Research by Clarke et al. (1973) indicates the potential use of compounds like this compound in the synthesis of complex benzo[b]thiophen derivatives. This study shows how different substitutions and rearrangements can yield a variety of derivatives with potential applications in chemical synthesis (Clarke et al., 1973).
Cytotoxicity and Radical Generation Studies : Research by Fujisawa et al. (2003) on 2-ethoxybenzoic acid, a compound structurally related to this compound, explores its interaction with eugenol and its effects on radical generation and cytotoxicity. Such studies are crucial for understanding the biological activities of related benzoic acid derivatives (Fujisawa et al., 2003).
Novel Compound Synthesis
Synthesis of Aromatic Constituents : Research by Laak and Scharf (1989) on the synthesis of polysubstituted aromatic carboxylic acids, similar in structure to this compound, highlights the potential of these compounds in creating novel aromatic constituents found in antibiotics like calichemicins. Such work showcases the potential of this compound in the field of antibiotic research (Laak & Scharf, 1989).
Anticoccidial Activity Studies : The study of 4-amino-2-ethoxybenzoic acid and related compounds by Rogers et al. (1964) demonstrates their potential in developing anticoccidial drugs. This research suggests similar possibilities for this compound in the development of new antiparasitic agents (Rogers et al., 1964).
Applications in Material Science
- Macromonomer Synthesis : A study by Sane et al. (2011) on the synthesis of bis-allyloxy functionalized polymers illustrates the potential of allyloxy-substituted benzoic acids in creating new materials. This could be extrapolated to this compound, suggesting its utility in the development of innovative polymeric materials (Sane et al., 2011).
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxy-4-prop-2-enoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-5-17-11-7-9(13)8(12(14)15)6-10(11)16-4-2/h3,6-7H,1,4-5H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDAOFNMVESRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)

![4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B474822.png)


![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)
![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)
![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)
![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)